molecular formula C13H19N3O2S B7758384 MFCD02165198

MFCD02165198

Cat. No.: B7758384
M. Wt: 281.38 g/mol
InChI Key: IMECLOCDPYCVJS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02165198 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02165198 involves several steps, each requiring specific reaction conditions. The most common synthetic route includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactants: Large quantities of reactants are used to produce the compound on a commercial scale.

    Optimized Conditions: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02165198 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Carried out in acidic or basic media with oxidizing agents.

    Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.

    Substitution: Often performed in the presence of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD02165198 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02165198 exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways: These interactions can affect various biochemical pathways, leading to changes in cellular functions.

Properties

IUPAC Name

1-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-4-7-18-11-6-5-10(8-12(11)17-3)9-15-16-13(19)14-2/h5-6,8-9H,4,7H2,1-3H3,(H2,14,16,19)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMECLOCDPYCVJS-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=S)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N\NC(=S)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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